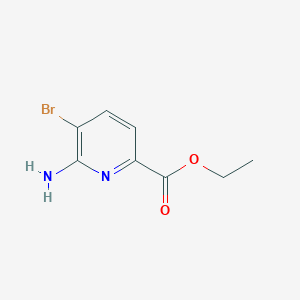
6-Bromoquinoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromoquinoline-8-carboxamide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a bromine atom at the 6th position and a carboxamide group at the 8th position makes this compound particularly interesting for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoquinoline-8-carboxamide can be achieved through several methodsFor example, starting with 8-bromoquinoline, the compound can be converted to 8-cyanoquinoline, which is then transformed into the desired carboxamide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions followed by amide formation. The use of transition metal catalysts, metal-free ionic liquid mediated reactions, and green reaction protocols are also explored to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromoquinoline-8-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity.
Cyclization Reactions: The quinoline ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.
Oxidizing Agents: Agents like potassium permanganate and hydrogen peroxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can lead to the formation of various substituted quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
6-Bromoquinoline-8-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: The compound is used to study the structure-activity relationships of quinoline derivatives and their interactions with biological targets.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Bromoquinoline-8-carboxamide involves its interaction with specific molecular targets. For example, quinoline derivatives are known to inhibit enzymes such as CD38, which plays a role in various cellular processes. The compound’s ability to interact with these targets can lead to changes in cellular functions and therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinoline derivatives such as:
8-Methoxycoumarin-3-carboxamides: Known for their anticancer activity.
2-Substituted Quinoline-4-carboxylic Acids: Studied for their antiviral properties
Uniqueness
6-Bromoquinoline-8-carboxamide is unique due to the presence of both a bromine atom and a carboxamide group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C10H7BrN2O |
|---|---|
Molekulargewicht |
251.08 g/mol |
IUPAC-Name |
6-bromoquinoline-8-carboxamide |
InChI |
InChI=1S/C10H7BrN2O/c11-7-4-6-2-1-3-13-9(6)8(5-7)10(12)14/h1-5H,(H2,12,14) |
InChI-Schlüssel |
MEPQDMPPWYVWBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=CC(=C2N=C1)C(=O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


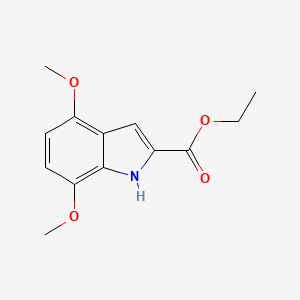
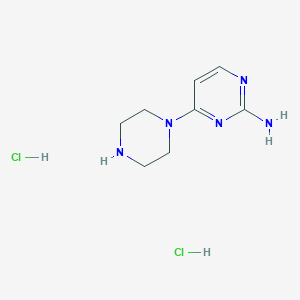
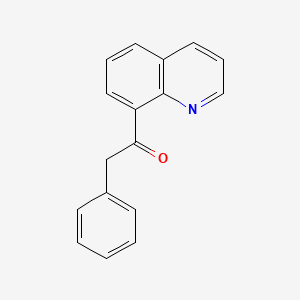
![1-Bromo-[1,2,3]triazolo[5,1-a]isoquinoline](/img/structure/B11865619.png)
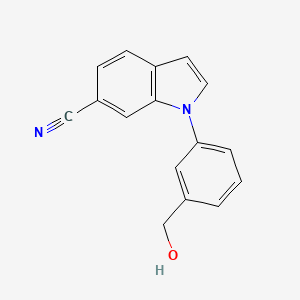
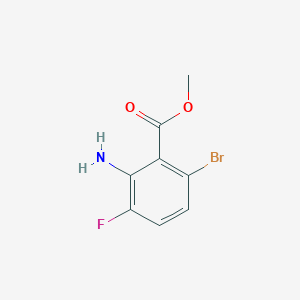
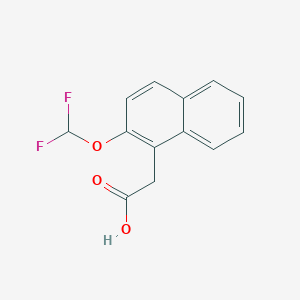
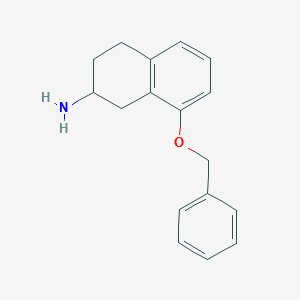
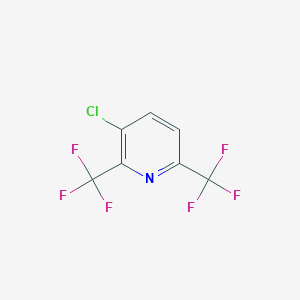
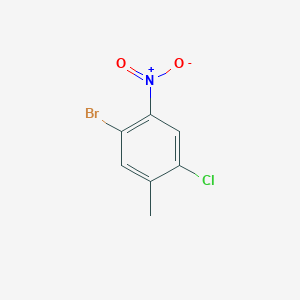

![ethyl 2-(3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate](/img/structure/B11865683.png)
